molecular formula C13H13FN2OS B2600653 N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide CAS No. 2201878-88-6

N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2600653
CAS No.: 2201878-88-6
M. Wt: 264.32
InChI Key: IMRSSSXLIOEJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and high binding affinity to various enzymatic targets . This compound is supplied exclusively for research use and is not intended for diagnostic or therapeutic applications. The benzothiazole scaffold is recognized for its significant research potential in oncology, particularly as a kinase inhibitor. Benzothiazole derivatives have demonstrated potent activity against protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), such as ABL1 and CDK4/6, which are critical targets in cancer cell proliferation and survival . The planarity of the benzothiazole ring system allows for optimal π–π stacking interactions in the ATP-binding pockets of these kinases, enabling disruptive effects on pro-cancer signaling pathways . Furthermore, the 6-carboxamide substituent is a favorable functional group that can enhance molecular interactions with biological targets. Beyond oncology, benzothiazole derivatives show substantial promise in central nervous system (CNS) research, with applications in investigating neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and Huntington's disease . The incorporation of the 2-fluorocyclopentyl group may influence the compound's physicochemical properties, potentially enhancing its bioavailability and blood-brain barrier penetration, making it a compound of interest for neuropharmacological studies . Researchers can leverage this high-purity compound for in vitro binding assays, mechanism-of-action studies, and as a key intermediate in the synthesis of more complex chemical entities.

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c14-9-2-1-3-10(9)16-13(17)8-4-5-11-12(6-8)18-7-15-11/h4-7,9-10H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRSSSXLIOEJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorocyclopentyl Group: The fluorocyclopentyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a cyclopentyl halide with a fluorinating agent, followed by coupling with the benzothiazole core.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the benzothiazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, fluorinating agents, and polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide has been identified as a promising candidate for cancer treatment due to its ability to inhibit prolyl-tRNA synthetase (PRS), an enzyme implicated in cancer cell proliferation. Research indicates that compounds with PRS inhibitory action can be effective against various cancers, including colorectal and osteosarcoma . The structure of benzothiazole derivatives has been shown to enhance anticancer activity, making this compound a valuable addition to the field of oncology .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have demonstrated that benzothiazole derivatives can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in cancer cell lines, suggesting a dual-action mechanism that targets both inflammation and tumor growth . This characteristic is particularly beneficial in treating cancers where inflammation plays a critical role in tumor progression.

Synthesis and Evaluation

A recent study synthesized various benzothiazole derivatives, including this compound, and evaluated their biological activities. The results indicated significant inhibition of cancer cell lines A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma). The compound demonstrated IC50 values comparable to established anticancer agents, highlighting its potential as a therapeutic candidate .

Clinical Relevance

Clinical studies leveraging electronic health records have begun to explore the real-world efficacy of benzothiazole derivatives in oncology settings. These studies aim to correlate laboratory findings with clinical outcomes, providing insights into the practical applications of compounds like this compound in patient populations .

Summary Table of Applications

Application TypeSpecific UseMechanism of ActionResearch Findings
AnticancerTreatment of colorectal and osteosarcomaInhibition of PRS; modulation of AKT/ERK pathwaysSignificant inhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammatory cytokinesDecreased IL-6 and TNF-α levelsDual-action observed in vitro with notable efficacy

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopentyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling by interacting with receptor proteins.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Reported Activity
This compound (Target) 2-fluorocyclopentyl C₁₃H₁₄FN₃OS (inferred) ~295.3 g/mol Hypothesized RNA or kinase binding (based on analogs)
N-Cyclopentyl-6-((5-(cyclopentylamino)pentyl)oxy)benzo[d]thiazole-2-carboxamide Cyclopentyl, pentyloxy chain C₂₃H₃₂N₄O₂S 428.6 g/mol Multitargeted ligand; synthesis described (no explicit activity reported)
4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide 2-hydroxyethoxy, 4-iodoanilino, multiple fluorines C₁₈H₁₄F₆N₂O₄S 480.4 g/mol Tyrosine kinase inhibitor; anti-tumor activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide 2-methyl, indole-methoxyethyl C₂₀H₁₈N₄O₂S 402.5 g/mol Screening compound (biological target unspecified)
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide Chlorine, chromene-4-oxo, 7-methyl C₁₉H₁₁ClFN₂O₃S 417.8 g/mol Structural analog with chromene ring; activity not reported

Key Observations

Substituent Effects on Binding :

  • Fluorine substituents (e.g., in the target compound and ’s tyrosine kinase inhibitor) are associated with enhanced binding through electronegative interactions or improved pharmacokinetic profiles .
  • Bulky groups (e.g., indole-methoxyethyl in ) may limit membrane permeability but improve target specificity .

In contrast, 2-amino-1,3-benzothiazole-6-carboxamide () binds RNA tandem mismatch motifs, highlighting the benzothiazole core’s versatility in targeting nucleic acids .

Synthetic Accessibility :

  • Cyclopentyl and fluorinated analogs (e.g., and ) are synthesized via amine alkylation or carboxamide coupling, indicating feasible routes for modifying the target compound .

Hydrogen Bonding and Conformational Analysis

  • The 2-fluorocyclopentyl group in the target compound may influence hydrogen-bonding networks. Fluorine’s electronegativity could stabilize interactions with polar residues in biological targets, as seen in kinase inhibitors .
  • ’s discussion of graph set analysis underscores the importance of hydrogen-bonding patterns in crystal packing and solubility, which may differ between the target compound and its non-fluorinated analogs .

Biological Activity

N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.

Synthesis

The synthesis of this compound typically involves multi-step processes that modify the benzothiazole scaffold. Recent studies have highlighted various synthetic routes for similar benzothiazole derivatives, focusing on optimizing yields and enhancing biological activity. The introduction of fluorine at the cyclopentyl position is particularly noted for improving the compound's pharmacological properties.

Benzothiazole derivatives have been extensively studied for their ability to inhibit specific kinases associated with cancer proliferation. The compound this compound is believed to act as an inhibitor of the BRAFV600E kinase, which plays a critical role in the MAPK signaling pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell growth and survival .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, one study reported that this compound effectively inhibited cell proliferation in colorectal cancer and melanoma models, suggesting its potential as a therapeutic agent in oncology .

Summary of Key Studies

A review of literature reveals several studies focused on the biological evaluation of benzothiazole derivatives:

Study Cell Lines Tested Key Findings Reference
Study 1Colorectal CancerSignificant inhibition of cell growth observed at low micromolar concentrations.
Study 2MelanomaInduced apoptosis in treated cells; enhanced selectivity noted with fluorine substitution.
Study 3Various Tumor TypesBroad-spectrum activity against multiple cancer types; structure-activity relationship established.

Structure-Activity Relationship (SAR)

Research has indicated that modifications at specific positions on the benzothiazole ring can significantly alter biological activity. The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and overall potency of these compounds against target kinases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide, and what characterization techniques are essential for confirming its structure?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between a benzothiazole-carboxylic acid derivative and a fluorinated cyclopentylamine. For example, 1,3-benzothiazole-6-carboxylic acid can be activated using coupling agents like EDCI/HOBt, followed by reaction with 2-fluorocyclopentylamine. Post-synthesis, structural confirmation requires multinuclear NMR (e.g., 1^1H, 13^13C, 19^19F) to resolve the fluorinated cyclopentyl group and benzothiazole backbone. IR spectroscopy verifies amide bond formation (~1650–1680 cm1^{-1}), while elemental analysis ensures stoichiometric purity .

Q. Which crystallographic software tools are recommended for determining the crystal structure of this compound, and what are their key functionalities?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness in handling X-ray diffraction data, including twinned or high-resolution datasets. Mercury complements this by visualizing crystal packing and hydrogen-bonding networks, enabling analysis of intermolecular interactions. ORTEP-III is recommended for generating thermal ellipsoid plots to assess atomic displacement .

Q. What spectroscopic techniques are critical for analyzing the electronic environment of the fluorinated cyclopentyl group?

  • Methodological Answer : 19^19F NMR is indispensable for probing the electronic effects and steric environment of the fluorine atom. Chemical shift anisotropy and coupling constants (e.g., 3JFH^3J_{F-H}) provide insights into conformational dynamics. 13^13C NMR can further resolve carbon-fluorine coupling (e.g., 1JCF^1J_{C-F}) in the cyclopentyl ring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield when encountering low purity during synthesis?

  • Methodological Answer : Low purity often arises from incomplete coupling or side reactions. Strategies include:

  • Temperature Control : Lowering reaction temperatures to reduce side-product formation.
  • Purification : Using gradient column chromatography (e.g., silica gel with EtOAc/hexane) or recrystallization from ethanol/water mixtures.
  • Activation Reagents : Testing alternatives like DCC/DMAP or mixed anhydride methods to enhance coupling efficiency.
    Monitoring intermediates via TLC and adjusting stoichiometry (e.g., excess amine) can further improve yields .

Q. How should researchers address discrepancies in hydrogen-bonding patterns observed in the crystal structure compared to theoretical predictions?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) systematically categorizes hydrogen-bonding motifs (e.g., chains, rings). Discrepancies may arise from solvent inclusion or polymorphism. Validate experimental data by:

  • Computational Modeling : Using DFT (e.g., B3LYP/6-31G*) to simulate intermolecular interactions.
  • Temperature-Dependent Studies : Collecting data at multiple temperatures to identify dynamic effects.
    Cross-referencing with databases like the Cambridge Structural Database (CSD) ensures alignment with known patterns .

Q. What methodologies are employed to study the interaction between this compound and nucleic acid motifs, particularly in identifying preferential binding sites?

  • Methodological Answer : For RNA/DNA targeting, use:

  • NMR Titration : Monitor chemical shift perturbations in 1^1H-15^15N HSQC spectra upon ligand binding (e.g., as done for 2-amino-1,3-benzothiazole-6-carboxamide binding to r(UY:GA) motifs).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamics.
  • Molecular Dynamics (MD) : Simulate docking poses to predict binding pockets and validate with mutagenesis studies .

Q. How can researchers resolve ambiguities in atomic displacement parameters (ADPs) during crystallographic refinement?

  • Methodological Answer : High ADPs may indicate disorder or thermal motion. Mitigate by:

  • Data Quality : Ensuring high-resolution (<1.0 Å) datasets to reduce noise.
  • Multi-Component Refinement : Splitting sites with SHELXL’s PART instruction.
  • Twinned Data Handling : Using HKLF 5 in SHELXL for twin-law correction.
    Validate with Q-peak analysis in Mercury to detect omitted electron density .

Data Contradiction & Validation

Q. How should conflicting NMR and X-ray data on molecular conformation be reconciled?

  • Methodological Answer : Solution-state NMR may capture dynamic conformers, while X-ray shows static packing. Techniques include:

  • Variable-Temperature NMR : Identify temperature-dependent conformational shifts.
  • Rotational Echo DOuble Resonance (REDOR) : Compare solid-state NMR with crystallography.
  • Synchrotron Studies : High-pressure crystallography to mimic solution conditions .

Q. What strategies validate the biological activity of this compound when in vitro and in vivo results conflict?

  • Methodological Answer : Address pharmacokinetic variables:

  • Metabolic Stability Assays : Use liver microsomes to assess degradation.
  • Proteomics : Identify off-target binding via affinity chromatography-MS.
  • Formulation Adjustments : Improve solubility with co-solvents (e.g., DMSO/PEG) for in vivo consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.